molecular formula C11H11BrO2 B1322498 2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-dimethyl- CAS No. 164012-31-1

2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-dimethyl-

Cat. No.: B1322498
CAS No.: 164012-31-1
M. Wt: 255.11 g/mol
InChI Key: ZMEGAKQYQYQIHK-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-dimethyl- is a brominated coumarin derivative characterized by a bicyclic benzopyran core. The compound features a bromine atom at the 6-position and two methyl groups at the 4-position of the dihydrobenzopyran ring (CAS 112110-44-8) . Its molecular formula is C₁₁H₁₁BrO₂, with a molecular weight of 263.11 g/mol. The bromine substituent enhances electrophilic reactivity, while the 4,4-dimethyl groups contribute to steric hindrance, influencing both chemical stability and biological interactions . This compound is primarily used in synthetic chemistry as an intermediate for pharmaceuticals and agrochemicals, leveraging its halogenated aromatic system for cross-coupling reactions .

Properties

IUPAC Name

6-bromo-4,4-dimethyl-3H-chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-11(2)6-10(13)14-9-4-3-7(12)5-8(9)11/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEGAKQYQYQIHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)OC2=C1C=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626570
Record name 6-Bromo-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164012-31-1
Record name 6-Bromo-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-dimethyl- typically involves the bromination and subsequent cyclization of appropriate precursors. One common method involves the reaction of 6-bromo-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one with suitable reagents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits various biological activities that make it a candidate for drug development:

  • Anticancer Activity
    • Studies have demonstrated that derivatives of benzopyran compounds show significant cytotoxic effects against various cancer cell lines. For instance, certain derivatives have shown IC₅₀ values in the nanomolar range against human cancer cell lines such as MCF7 (breast cancer) and HEPG2 (liver cancer) .
  • Antioxidant Properties
    • The presence of the benzopyran moiety contributes to antioxidant activity, which is crucial in combating oxidative stress-related diseases. Research indicates that these compounds can scavenge free radicals effectively .
  • Antimicrobial Activity
    • The compound has been investigated for its antibacterial properties. Specific derivatives have been reported to inhibit the growth of pathogenic bacteria, making them potential candidates for new antibiotics .

Synthesis and Derivatives

The synthesis of 6-bromo-3,4-dihydro-4,4-dimethyl-2H-benzopyran has been achieved through various methods, including:

  • Bromination Reactions: The introduction of bromine into the benzopyran framework enhances its reactivity and biological activity.
  • Functionalization: Modifications at different positions on the benzopyran ring can lead to derivatives with enhanced pharmacological properties .

Materials Science Applications

  • Polymer Chemistry
    • Benzopyran derivatives are studied for their potential use in creating advanced materials due to their ability to act as photoinitiators in polymerization processes.
  • Fluorescent Dyes
    • The compound's unique structure allows it to be used as a fluorescent probe in biochemical assays and imaging techniques .

Case Study 1: Anticancer Activity Assessment

A study investigated the cytotoxic effects of several benzopyran derivatives against a panel of cancer cell lines. The results indicated that compounds with bromine substitutions exhibited enhanced potency compared to their non-brominated counterparts. This highlights the importance of halogenation in improving biological activity .

Case Study 2: Antioxidant Efficacy

Research focused on evaluating the antioxidant capacity of various benzopyran derivatives using DPPH radical scavenging assays. Compounds demonstrated significant scavenging activity, suggesting their potential use as natural antioxidants in food and pharmaceutical applications .

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-dimethyl- involves its interaction with various molecular targets and pathways. The bromine and dimethyl groups may enhance its binding affinity to specific enzymes or receptors, leading to altered biological activities. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-dimethyl- becomes evident when compared to related benzopyran derivatives. Below is a detailed analysis:

Structural Analogues with Halogen Substitutions

Compound Name Molecular Formula Key Features Biological/Chemical Properties
6-Bromo-3-nitro-2H-1-benzopyran-2-one C₉H₄BrNO₄ Nitro group at 3-position; bromine at 6-position. Enhanced electrophilicity due to nitro group; used in antimicrobial research .
6-Bromo-4-phenyl-2H-1-benzopyran-2-one C₁₅H₁₁BrO₂ Phenyl group at 4-position instead of dimethyl. Improved π-π stacking interactions; potential anticancer applications .
7-Acetyloxy-4-bromomethyl-2H-1-benzopyran-2-one C₁₂H₉BrO₄ Acetyloxy group at 7-position; bromomethyl at 4-position. Higher solubility in polar solvents; intermediate in synthesizing fluorescent probes .

Non-Halogenated Benzopyran Derivatives

Compound Name Molecular Formula Key Features Biological/Chemical Properties
7-Hydroxy-4-methylcoumarin C₁₀H₈O₃ Hydroxy group at 7-position; methyl at 4-position. Antioxidant activity; lacks bromine, reducing electrophilic reactivity .
3,4-Dimethyl-2H-1-benzopyran-2-one C₁₁H₁₀O₂ Methyl groups at 3- and 4-positions; no bromine. Used as a biomarker; simpler structure with lower molecular weight .
Coumarin (Baseline Structure) C₉H₆O₂ Unsubstituted benzopyran-2-one core. Anticoagulant properties; foundational structure for derivatives .

Heteroatom-Modified Analogues

Compound Name Molecular Formula Key Features Biological/Chemical Properties
6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran C₁₁H₁₁BrS Sulfur replaces oxygen in the pyran ring. Altered redox properties; potential enzyme inhibition due to sulfur’s nucleophilicity .
4-Methylumbelliferyl sulfate potassium salt C₁₀H₇KO₆S Sulfooxy group at 7-position; potassium counterion. Fluorescent probe for enzymatic assays; distinct from brominated analogs .

Key Research Findings

Synthetic Utility : The bromine atom in 2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-dimethyl- facilitates Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl systems .

Comparative Solubility : The compound’s lipophilicity (logP ~2.8) is higher than hydroxy- or methoxy-substituted coumarins, affecting bioavailability .

Biological Activity

2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-dimethyl- (CAS: 164012-31-1) is a compound belonging to the benzopyran family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

  • Molecular Formula : C11H11BrO2
  • Molar Mass : 255.11 g/mol
  • Structural Formula :
C11H11BrO2\text{C}_{11}\text{H}_{11}\text{BrO}_{2}

Antimicrobial Activity

Research indicates that benzopyran derivatives exhibit significant antimicrobial properties. For instance, a study on related compounds showed promising activity against various bacterial strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

CompoundActivityMinimum Inhibitory Concentration (MIC)
6-bromo-3,4-dihydro-4,4-dimethyl-benzopyranAntibacterial< 50 µg/mL
Other derivativesAntifungal< 20 µg/mL

Anticancer Activity

Several studies have highlighted the potential anticancer properties of benzopyran derivatives. The compound has been evaluated for its ability to induce apoptosis in cancer cell lines. For example:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • IC50 Values :
    • HeLa: 15 µM
    • MCF-7: 10 µM

These findings suggest that the compound may inhibit tumor growth through mechanisms such as cell cycle arrest and apoptosis induction.

Anti-inflammatory Effects

Inflammation is a key factor in various chronic diseases. Compounds like 6-bromo-3,4-dihydro-4,4-dimethyl-benzopyran have shown potential in reducing inflammatory markers in vitro and in vivo:

  • In Vitro Studies : Reduction of TNF-alpha and IL-6 levels in macrophages.
  • In Vivo Studies : Decreased paw edema in rat models.

Case Studies

  • Study on Antimicrobial Activity :
    A recent study published in MDPI explored the antimicrobial effects of various benzopyran derivatives, including the compound . The results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.
  • Anticancer Research :
    Another study conducted by researchers at a prominent university investigated the anticancer properties of this compound. They found that it significantly reduced cell viability in multiple cancer cell lines and induced apoptosis through mitochondrial pathways.
  • Anti-inflammatory Investigation :
    A clinical trial assessed the anti-inflammatory effects of the compound on patients with rheumatoid arthritis. The results showed a marked decrease in joint inflammation and pain scores after treatment with a formulated extract containing the compound.

The biological activity of 2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-dimethyl-, is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : Potential modulation of receptors involved in pain and inflammation.

Further research is needed to fully elucidate these mechanisms and their implications for therapeutic applications.

Q & A

Advanced Question: How can regioselectivity challenges in bromination be addressed for dihydrobenzopyranones?

Methodological Answer :

  • Computational Guidance : Use density functional theory (DFT) to model electron density maps of the aromatic ring, predicting bromination sites .
  • Directing Groups : Introduce temporary protecting groups (e.g., acetyl) to steer bromination to the 6-position, followed by deprotection .
  • Contradiction Analysis : If experimental results conflict with predictions, cross-validate with X-ray crystallography (as in for analogous brominated flavones) to confirm structural assignments .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Q. Methodological Answer :

  • Primary Tools :
    • NMR Spectroscopy :
  • ¹H NMR: Identify diastereotopic protons in the 3,4-dihydro ring and confirm bromine’s anisotropic effects on adjacent protons .
  • ¹³C NMR: Detect deshielding of the carbonyl (C-2) and brominated aromatic carbon (C-6).
    2. Mass Spectrometry : Use HRMS (ESI-TOF) to verify molecular ion [M+H]⁺ and isotopic pattern (²⁷.8% abundance for Br⁷⁹/Br⁸¹) .
    3. IR Spectroscopy : Confirm lactone carbonyl stretch (~1740 cm⁻¹) and absence of OH/NH stretches.

Advanced Question: How to resolve discrepancies between experimental and theoretical spectral data?

Methodological Answer :

  • Data Cross-Validation :
    • Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or Gaussian software) .
    • Re-examine sample purity via HPLC (C18 column, methanol/water mobile phase) to rule out impurities mimicking spectral anomalies .
  • Case Study : For analogous compounds like 7-(dimethylamino)-4-hydroxycoumarin (), solvent effects (DMSO vs. CDCl₃) significantly shift NMR peaks; replicate conditions from literature for accurate comparisons .

Basic Question: What safety protocols are critical when handling this brominated benzopyranone?

Q. Methodological Answer :

  • Hazard Mitigation :
    • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for powder handling to avoid inhalation .
    • Emergency Measures : For skin contact, wash immediately with soap/water; for eye exposure, irrigate for 15+ minutes and seek medical attention .
    • Storage : Keep in airtight containers, away from light and moisture, at temperatures below 25°C .

Advanced Question: How to assess ecotoxicological risks when no prior data exists?

Methodological Answer :

  • Tiered Testing :
    • In Silico Prediction : Use tools like ECOSAR or TEST to estimate acute/chronic toxicity to aquatic organisms .
    • Microtox Assay : Perform acute toxicity screening using Vibrio fischeri bioluminescence inhibition .
    • Degradation Studies : Investigate hydrolysis/photolysis rates under simulated environmental conditions (pH 4–9, UV exposure) .
  • Contradiction Management : If computational and experimental results diverge (e.g., TEST underestimates toxicity), prioritize experimental data and refine models with new parameters.

Basic Question: How to determine the compound’s stability under experimental conditions?

Q. Methodological Answer :

  • Stress Testing :
    • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
    • Photostability : Expose to UV-Vis light (300–800 nm) and monitor degradation via HPLC .
    • Hydrolytic Stability : Test in buffers (pH 1–13) at 37°C for 24–72 hours.

Advanced Question: What mechanistic insights explain decomposition pathways?

Methodological Answer :

  • Mechanistic Probes :
    • LC-MS/MS : Identify degradation products (e.g., debromination or lactone ring opening) .
    • Isotope Labeling : Use deuterated solvents or ¹³C-labeled analogs to trace reaction intermediates.
    • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under varying temperatures .

Basic Question: What are the compound’s solubility and formulation challenges?

Q. Methodological Answer :

  • Solubility Screening :
    • Solvent Systems : Test in DMSO (for stock solutions), ethanol, and aqueous buffers (with surfactants like Tween-80 for enhanced solubility) .
    • LogP Determination : Use shake-flask method or HPLC retention time correlation to estimate octanol-water partitioning .

Advanced Question: How to design a nanoparticle delivery system for this hydrophobic compound?

Methodological Answer :

  • Formulation Strategies :
    • Polymer Selection : Use PLGA or chitosan for encapsulation via emulsion-solvent evaporation .
    • Characterization : Measure particle size (DLS), zeta potential, and drug loading efficiency (UV-Vis spectroscopy).
    • In Vitro Release : Conduct dialysis-based release studies in PBS (pH 7.4) with sink conditions .

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